Physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
Physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
Introduction
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, a derivative of naphthalene, presents a molecule of significant interest in the fields of medicinal chemistry and material science. Its structural architecture, featuring a bulky, lipophilic isopropoxy group on the naphthalene core, alongside a carboxylic acid moiety, suggests a unique combination of properties that can be pivotal in the design of novel therapeutic agents and functional materials. The strategic placement of the isopropoxy group at the 2-position and the carboxylic acid at the 1-position influences the molecule's steric and electronic characteristics, thereby dictating its solubility, acidity, and potential for intermolecular interactions.
Molecular Structure and Identification
The foundational aspect of understanding a compound's physicochemical profile begins with its molecular structure and unambiguous identification.
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Chemical Name: 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
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Synonyms: 2-isopropoxy-1-naphthoic acid
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CAS Number: 92190-51-7[1]
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Molecular Formula: C₁₄H₁₄O₃[1]
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Molecular Weight: 230.26 g/mol
The structure comprises a naphthalene ring system, which is inherently aromatic and planar. The carboxylic acid at the 1-position is a key functional group that imparts acidic properties and potential for hydrogen bonding. The isopropoxy group at the 2-position adds steric bulk and increases the lipophilicity of the molecule compared to its unsubstituted counterpart, 2-naphthoic acid.
Physicochemical Properties
The interplay of the naphthalene core and its substituents gives rise to the distinct physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.
Melting Point
The melting point is a critical parameter that provides insights into the purity and the crystalline packing of a solid. For the closely related compound, 2-naphthoic acid, the melting point is reported to be in the range of 185–187 °C[2]. The introduction of the isopropoxy group in 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is expected to disrupt the crystal lattice packing that is present in the more planar 2-naphthoic acid. This disruption would likely lead to a lower melting point.
Experimental Protocol for Melting Point Determination
A standard and reliable method for determining the melting point is through capillary melting point apparatus.
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
The following diagram illustrates the workflow for melting point determination.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.
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Aqueous Solubility: Naphthalene and its derivatives generally exhibit low water solubility[2]. The presence of the carboxylic acid group can increase aqueous solubility, particularly at pH values above its pKa, due to the formation of the more soluble carboxylate salt[2]. However, the lipophilic isopropoxy group and the naphthalene ring would significantly counteract this, leading to an overall expectation of poor water solubility.
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Organic Solvent Solubility: The compound is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents, a characteristic shared with its parent compound, 2-naphthol, which is soluble in simple alcohols and ethers[3][4].
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. The pKa of 2-naphthoic acid is approximately 4.18[2][5]. The electronic effect of the isopropoxy group at the 2-position on the acidity of the carboxylic acid at the 1-position is expected to be minimal, as it is not a strong electron-donating or withdrawing group. Therefore, the pKa of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is anticipated to be in a similar range, likely between 4 and 5.
Experimental Protocol for pKa Determination by Potentiometric Titration
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. A computed XLogP3 value for the isomeric compound 5-propan-2-ylnaphthalene-1-carboxylic acid is 4.2, suggesting high lipophilicity[6]. The target molecule is expected to have a similarly high LogP value due to the presence of the naphthalene ring and the isopropoxy group.
Experimental Protocol for LogP Determination by Shake-Flask Method
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System Preparation: n-Octanol and water are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.
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Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are carefully separated.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The following diagram illustrates the workflow for LogP determination.
Caption: Workflow for LogP Determination.
Summary of Physicochemical Properties
| Property | Expected Value/Range | Method of Determination |
| Molecular Weight | 230.26 g/mol | Mass Spectrometry |
| Melting Point | Likely < 185 °C | Capillary Melting Point |
| Aqueous Solubility | Low | Shake-Flask Method |
| pKa | 4 - 5 | Potentiometric Titration |
| LogP | High (estimated ~4.2) | Shake-Flask Method |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[7].
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C-H Stretch (Aromatic): Absorptions typically appear in the 3100-3000 cm⁻¹ region[7].
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C-H Stretch (Aliphatic): Absorptions from the isopropoxy group will be observed in the 3000-2850 cm⁻¹ range[8].
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹[9].
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C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
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C-O Stretch: Absorptions for the ether linkage and the carboxylic acid C-O bond will be present in the fingerprint region (1300-1000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
The ¹H NMR spectrum will provide detailed information about the proton environment:
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Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically in the 10-13 ppm range.
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Aromatic Protons: A series of multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the naphthalene ring. The specific splitting patterns will depend on the substitution.
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Isopropoxy Methine Proton (-OCH-): A septet in the 4.5-5.0 ppm region.
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Isopropoxy Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm.
¹³C NMR
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom:
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Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range.
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Aromatic Carbons: Multiple signals in the 110-150 ppm region. The carbon attached to the isopropoxy group will be shifted downfield.
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Isopropoxy Methine Carbon (-OCH-): A signal around 70-75 ppm.
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Isopropoxy Methyl Carbons (-CH₃): A signal in the 20-25 ppm range.
Conclusion
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is a molecule with physicochemical properties that are largely dictated by its aromatic naphthalene core, acidic carboxyl group, and lipophilic isopropoxy substituent. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its expected properties can be derived from the well-characterized parent compound, 2-naphthoic acid, and fundamental principles of physical organic chemistry. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which are indispensable for its potential applications in drug discovery and material science. Further research to establish a complete experimental profile of this compound is warranted.
References
-
2-Naphthoic acid - Grokipedia. (n.d.). Grokipedia. Retrieved March 24, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved March 24, 2026, from [Link]
-
Naphthalene Analysis and Tests Results. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]
-
Methyl 2-(naphthalen-2-yloxy)propanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]
-
To-determine-the-melting-point-of-organic-compounds-like-naphthalene-and-benzoic-acid. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]
-
2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). Molecules, 29(23), 5526. [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2012). Molecules, 17(10), 12425-12436. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved March 24, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
2-Naphthoic acid. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
-
pKa values. (n.d.). Retrieved March 24, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved March 24, 2026, from [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). Retrieved March 24, 2026, from [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved March 24, 2026, from [Link]
-
5-Propan-2-ylnaphthalene-1-carboxylic acid. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
-
2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]
-
1-Naphthoic acid. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
-
2-(PROPAN-2-YLOXY)PROPANE | CAS 108-20-3. (n.d.). Matrix Fine Chemicals. Retrieved March 24, 2026, from [Link]
-
Thermochemical study of arenecarboxylic acids. (2005). ARKIVOC, 2005(9), 364-374. [Link]
-
1-Naphthoic acid. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
- Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes. (1966). U.S.
-
3-(prop-2-en-1-yloxy)naphthalene-2-carboxylic acid. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]
-
2-(Propan-2-yloxy)naphthalene-1-carbaldehyde-885-24-5. (n.d.). Thoreauchem. Retrieved March 24, 2026, from [Link]
-
Showing Compound 2-Naphthol (FDB000877). (2010, April 8). FooDB. [Link]
-
Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2014). Journal of Chemical & Engineering Data, 59(5), 1634-1639. [Link]
-
2-Naphthol - Wikipedia. (2024, January 21). Scribd. [Link]
Sources
- 1. 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid [sigmaaldrich.com]
- 2. 2-Naphthoic acid â Grokipedia [grokipedia.com]
- 3. Showing Compound 2-Naphthol (FDB000877) - FooDB [foodb.ca]
- 4. scribd.com [scribd.com]
- 5. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. 5-Propan-2-ylnaphthalene-1-carboxylic acid | C14H14O2 | CID 13454955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
